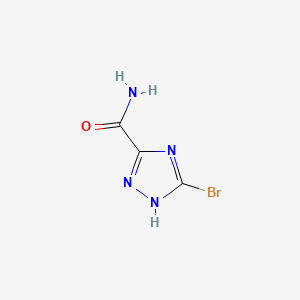

3-bromo-1H-1,2,4-triazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLLCASEDGLLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679607 | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207755-03-0 | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-bromo-1H-1,2,4-triazole-5-carboxamide: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-bromo-1H-1,2,4-triazole-5-carboxamide. As a Senior Application Scientist, the following content is synthesized from available data and established chemical principles to offer field-proven insights into leveraging this compound in research and development. While detailed experimental data for this specific molecule is not abundant in peer-reviewed literature, this guide constructs a robust technical profile based on analogous structures and foundational organic chemistry.

Core Compound Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a bromine atom and a carboxamide group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The bromine atom provides a reactive handle for cross-coupling reactions, while the triazole core and carboxamide group offer opportunities for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition in biological systems.

Structural and Basic Information

The fundamental details of the compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1207755-03-0 | [1][2] |

| Molecular Formula | C₃H₃BrN₄O | [2] |

| Molecular Weight | 190.99 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| Purity | Typically available at ≥95% for research purposes | [2] |

| Storage | Recommended storage is under an inert atmosphere at 2-8°C | [1] |

Figure 1. Chemical Structure

Proposed Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised from commercially available starting materials. The following proposed workflow is based on established methodologies for the formation and functionalization of triazole rings.

Proposed Synthetic Pathway

A logical approach involves the construction of the triazole ring followed by functional group manipulations. A potential route starts from a suitably protected 3-bromo-1H-1,2,4-triazole-5-carboxylic acid or its ester derivative.

Figure 2. Proposed Synthesis Workflow

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization in a laboratory setting.

Step 1: Ammonolysis of Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate

-

Reaction Setup: In a sealed pressure vessel, suspend or dissolve methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in a suitable solvent such as methanol or isopropanol.

-

Reagent Addition: Cool the vessel in an ice bath and carefully introduce a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq). The use of a large excess of ammonia drives the reaction to completion.

-

Reaction Conditions: Seal the vessel and allow it to warm to room temperature, then heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: After cooling the reaction mixture to room temperature, vent the vessel carefully in a fume hood. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Pressure Vessel: Ammonolysis reactions often require elevated temperatures to proceed at a reasonable rate, and a sealed vessel is necessary to contain the volatile ammonia and solvent.

-

Excess Ammonia: Le Chatelier's principle dictates that a large excess of one reactant (ammonia) will drive the equilibrium towards the product side, ensuring high conversion of the ester.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Spectroscopic and Analytical Characterization (Predicted)

In the absence of published experimental spectra, the following section provides predicted data based on the chemical structure and known spectroscopic trends for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

A broad singlet corresponding to the two protons of the primary amide (-CONH₂) is expected in the range of δ 7.5-8.5 ppm. The chemical shift can be concentration-dependent.

-

A very broad singlet for the N-H proton of the triazole ring is anticipated at a downfield shift, likely > δ 13 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

The carbonyl carbon of the amide is expected to appear around δ 160-165 ppm.

-

The two carbon atoms of the triazole ring (C3 and C5) would likely have distinct signals. The carbon bearing the bromine atom (C3) may appear around δ 140-150 ppm, while the carbon attached to the carboxamide (C5) could be in a similar region, with the exact shifts influenced by the electronic environment.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: A broad absorption band between 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and the triazole ring.

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the primary amide.

-

N-H Bending: An absorption band around 1600-1640 cm⁻¹ from the N-H bending of the amide.

-

C-N Stretching: Bands in the region of 1300-1400 cm⁻¹ corresponding to C-N stretching.

Mass Spectrometry (MS)

-

Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]⁺ or protonated molecular ion peaks [M+H]⁺ would be expected around m/z 190 and 192, and 191 and 193, respectively.

Reactivity and Applications in Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of compound libraries for drug discovery.

Sources

An In-depth Technical Guide to the Synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-1H-1,2,4-triazole-5-carboxamide is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore a robust and widely applicable two-step synthesis commencing from readily available starting materials, proceeding through the formation of a key 3-amino-1H-1,2,4-triazole-5-carboxamide intermediate, followed by a Sandmeyer bromination. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering actionable insights to enable the efficient synthesis of this important molecule.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The nitrogen-rich, aromatic nature of the triazole ring allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, making it an effective pharmacophore. The introduction of a bromine atom and a carboxamide group at the 3- and 5-positions, respectively, of the 1,2,4-triazole core provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies in drug discovery programs.

Primary Synthetic Pathway: A Two-Step Approach

The most logical and well-precedented synthetic route to this compound involves two key transformations:

-

Formation of the 1,2,4-Triazole-5-carboxamide Core: Synthesis of the precursor, 3-amino-1H-1,2,4-triazole-5-carboxamide.

-

Sandmeyer Bromination: Conversion of the 3-amino group to a 3-bromo group via a diazotization-displacement reaction.

This strategy is advantageous due to the commercial availability of the necessary starting materials and the reliability of the chemical transformations involved.

Step 1: Synthesis of 3-amino-1H-1,2,4-triazole-5-carboxamide

The formation of the 3-amino-1,2,4-triazole ring system can be achieved through several methods, with a common and efficient approach being the cyclization of a guanidino-containing intermediate. One plausible route begins with the reaction of aminoguanidine with a derivative of oxalic acid.

Causality Behind Experimental Choices:

-

Aminoguanidine: This molecule provides the N-N-C-N backbone necessary for the formation of the 3-amino-1,2,4-triazole ring.

-

Oxalic Acid Derivative (e.g., Diethyl Oxalate): This reagent provides the two-carbon unit that will become C3 and C5 of the triazole ring, with the ester groups serving as precursors to the carboxamide.

-

Cyclization Conditions: The reaction is typically carried out under conditions that favor nucleophilic attack and subsequent dehydration to form the stable aromatic triazole ring.

Experimental Protocol: Synthesis of 3-amino-1H-1,2,4-triazole-5-carboxamide

-

Reaction Setup: To a solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.0 eq) to liberate the free aminoguanidine.

-

Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 eq) to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. During this time, an intermediate acylaminoguanidine is formed.

-

Cyclization and Ammonolysis: After cooling, the intermediate is not isolated. The solvent is removed under reduced pressure, and the residue is treated with aqueous ammonia. The mixture is heated in a sealed vessel to facilitate both the cyclization to the triazole ring and the conversion of the ester group to a carboxamide.

-

Workup and Purification: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.

Visualization of the Synthesis of the Amino-Triazole Precursor

Caption: Synthesis of the key amino-triazole intermediate.

Step 2: Sandmeyer Bromination of 3-amino-1H-1,2,4-triazole-5-carboxamide

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of other functionalities, including halogens.[2][3][4][5][6] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[2][3]

Mechanistic Insights:

The reaction is initiated by the diazotization of the 3-amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HBr). This forms a 1,2,4-triazole-3-diazonium salt. The subsequent addition of copper(I) bromide catalyzes the displacement of the diazonium group (as N₂) with a bromide ion. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[2][3] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.

Experimental Protocol: Sandmeyer Bromination

-

Diazotization: Suspend 3-amino-1H-1,2,4-triazole-5-carboxamide (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, excess). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Displacement: In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr. Add the freshly prepared, cold diazonium salt solution to the CuBr solution.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization of the Sandmeyer Bromination Pathway

Caption: The Sandmeyer reaction for the synthesis of the target compound.

Data Summary and Process Optimization

The efficiency of this synthetic route is dependent on the careful control of reaction parameters. The following table summarizes key variables and expected outcomes.

| Step | Reaction | Key Reagents | Typical Solvents | Temperature (°C) | Typical Yield (%) |

| 1 | Triazole Formation | Aminoguanidine, Diethyl Oxalate, NH₃ | Ethanol, Water | Reflux, then heat in sealed vessel | 60-75 |

| 2 | Sandmeyer Bromination | NaNO₂, HBr, CuBr | Water | 0-5, then 50-60 | 50-70 |

Considerations for Optimization:

-

Purity of Starting Materials: The purity of aminoguanidine is critical for the success of the first step.

-

Temperature Control: Maintaining a low temperature during diazotization is crucial to prevent premature decomposition of the diazonium salt.

-

Stoichiometry of Reagents: The molar ratios of the reagents, particularly the sodium nitrite and copper(I) bromide in the Sandmeyer step, should be carefully controlled to maximize yield and minimize side reactions.

-

Safety: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution without isolation.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a 3-amino-1,2,4-triazole-5-carboxamide intermediate, followed by a Sandmeyer bromination. This approach offers a robust and scalable route to this valuable building block for drug discovery. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce this compound in high purity and good yield.

References

-

MDPI. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

-

Journal of Pharmaceutical and Applied Chemistry. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available at: [Link]

-

ResearchGate. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Available at: [Link]

-

PubMed. (2021). Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

ResearchGate. (2013). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Available at: [Link]

-

ResearchGate. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

ResearchGate. (2014). Synthesis and crystal structure of 1, 5-diamino-3-nitro-1, 2, 4-triazole. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Thieme. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Available at: [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

- Google Patents. (1987). Process for preparing 1,2,4-triazole-3-carboxamides.

-

PubMed Central. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

- Google Patents. (2020). Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.

- Google Patents. (2021). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Chemistry LibreTexts. (2024). Reactions of Arylamines. Available at: [Link]

-

ResearchGate. (2018). (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 3-bromo-1H-1,2,4-triazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 3-bromo-1H-1,2,4-triazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related 1,2,4-triazole derivatives to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through extensive literature on similar molecular scaffolds.[1][2][3][4][5]

Molecular Structure and Spectroscopic Rationale

The unique arrangement of atoms and functional groups in this compound dictates its interaction with various spectroscopic techniques. The core 1,2,4-triazole ring, substituted with a bromine atom and a carboxamide group, presents distinct features that can be elucidated through NMR, IR, and MS. Understanding the expected data from these techniques is crucial for confirming the synthesis and purity of the compound, as well as for studying its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the N-H proton of the triazole ring and the N-H protons of the carboxamide group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.0 - 15.0 | Broad Singlet | 1H | 1-H (Triazole N-H) |

| 7.5 - 8.5 | Broad Singlet | 2H | -CONH₂ (Amide N-H) |

Causality Behind Predictions: The triazole N-H proton is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitrogen atoms, resulting in a downfield chemical shift.[3] The amide protons are also deshielded and often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 155 - 165 | C=O (Carboxamide) |

| 140 - 150 | C3-Br |

| 145 - 155 | C5-CONH₂ |

Causality Behind Predictions: The carbonyl carbon of the carboxamide group is typically found in the 160-170 ppm range. The carbons of the triazole ring (C3 and C5) are in an electron-deficient environment, leading to downfield chemical shifts. The carbon attached to the electronegative bromine atom (C3) will be deshielded, as will the carbon attached to the carboxamide group (C5). The exact positions will be influenced by the combined electronic effects of the substituents.[3][4]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3100 | N-H stretch (Amide and Triazole) | Medium-Strong, Broad |

| 3100 - 3000 | C-H stretch (Aromatic-like) | Weak |

| 1680 - 1640 | C=O stretch (Amide I) | Strong |

| 1620 - 1580 | N-H bend (Amide II) | Medium |

| 1550 - 1450 | C=N and C=C stretch (Triazole ring) | Medium-Strong |

| ~1400 | C-N stretch | Medium |

| 700 - 600 | C-Br stretch | Medium-Strong |

Causality Behind Predictions: The N-H stretching vibrations of the amide and triazole groups are expected to appear as broad bands in the high-frequency region due to hydrogen bonding.[6][7][8] The amide I band (primarily C=O stretch) is a very strong and characteristic absorption. The triazole ring itself will have several characteristic stretching vibrations. The C-Br stretch is expected in the fingerprint region at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

Workflow for ATR-FTIR Analysis

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine, an isotopic pattern will be observed with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

-

[M]⁺ for C₃H₃⁷⁹BrN₄O: m/z = 190

-

[M+2]⁺ for C₃H₃⁸¹BrN₄O: m/z = 192

-

-

Key Fragmentation Pathways: Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation patterns for related structures include:

-

Loss of the carboxamide group (-CONH₂) leading to a fragment at m/z ~146/148.

-

Loss of bromine, resulting in a fragment at m/z ~111.

-

Cleavage of the triazole ring.

-

Experimental Protocol: Mass Spectrometry

Workflow for ESI-MS Analysis

Caption: A general workflow for obtaining a mass spectrum via electrospray ionization.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive, albeit predictive, overview of the expected spectral data based on the analysis of structurally similar compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. For professionals in drug development and chemical research, this information serves as a valuable resource for confirming the identity and purity of this important heterocyclic compound.

References

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research, 3(5).

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research, 3(5).

-

Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2392(1), 020013. [Link]

- Reddy, N. B., et al. (2022).

- Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Deriv

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. The Royal Society of Chemistry.

- 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. (n.d.). CP Lab Safety.

- 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide. (n.d.). LabSolu.

-

Das, S., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1726-1732. [Link]

-

Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. [Link]

- 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide, 95% Purity, C4H5BrN4O, 1 gram. (n.d.).

- 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide AldrichCPR. (n.d.). Sigma-Aldrich.

-

Liu, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(15), 10443-10464. [Link]

- 3-Bromo-1H-1,2,4-triazole. (n.d.). BLDpharm.

- 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile AldrichCPR. (n.d.). Sigma-Aldrich.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals.

- 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. (n.d.). NIST WebBook.

- 3-Bromo-5-ethyl-1H-1,2,4-triazole. (n.d.).

- This compound. (n.d.). BLDpharm.

- 1H-1,2,3-triazole-4-carboxamide, 5-amino-1-(3-bromophenyl)-N-methyl-. (n.d.). SpectraBase.

- This compound. (n.d.).

- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).

Sources

An In-depth Technical Guide to the Solubility of 3-bromo-1H-1,2,4-triazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-bromo-1H-1,2,4-triazole-5-carboxamide, a heterocyclic compound of interest in drug discovery. In the absence of extensive empirical solubility data, this guide employs a theoretical approach, leveraging calculated physicochemical properties and the principles of Hansen Solubility Parameters (HSP) to predict its behavior in a range of solvents. This theoretical framework is complemented by detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, offering researchers a robust roadmap for empirical validation. The synthesis of theoretical prediction and practical methodology aims to empower drug development professionals to make informed decisions in formulation, process development, and preclinical studies involving this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's ability to dissolve in a solvent system, be it for in vitro assays, formulation, or in vivo absorption, governs its concentration at the target site and ultimately its pharmacological effect. This compound, a molecule featuring a combination of polar functional groups (triazole, carboxamide) and a halogen substituent, presents a unique case for solubility analysis. Understanding its solubility behavior is paramount for unlocking its therapeutic potential.

This guide is structured to provide a multifaceted understanding of the solubility of this compound. We will first delve into its molecular structure and key physicochemical properties, which are the foundational determinants of its solubility. Subsequently, we will explore the theoretical underpinnings of solubility, with a focus on the "like dissolves like" principle and the more quantitative Hansen Solubility Parameter (HSP) theory. This theoretical framework will be used to predict the compound's solubility in a variety of common laboratory solvents. To bridge theory with practice, this guide provides detailed, step-by-step experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility, complete with the scientific rationale behind each step.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The presence of specific functional groups, their arrangement, and the overall polarity of the molecule dictate its interactions with different solvents.

Molecular Structure:

The structure of this compound reveals several key features that influence its solubility:

-

1,2,4-Triazole Ring: This heterocyclic ring contains three nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor.

-

Carboxamide Group (-CONH2): This is a highly polar functional group that can act as both a hydrogen bond donor (from the N-H bonds) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen lone pair).

-

Bromo Substituent (-Br): The bromine atom is electronegative and contributes to the molecule's polarity. It can also participate in halogen bonding, a weaker, non-covalent interaction.

-

N-H group on the triazole ring: This group can act as a hydrogen bond donor.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method | Significance for Solubility |

| Molecular Weight | 190.99 g/mol | - | Higher molecular weight can sometimes correlate with lower solubility. |

| logP (octanol-water partition coefficient) | -0.5 to 0.5 | Various online calculators | A low logP value suggests a more hydrophilic character, indicating a preference for polar solvents like water. |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | Various online calculators | A TPSA in this range suggests moderate to good potential for oral absorption and cell permeability, which is often linked to aqueous solubility. |

| Hydrogen Bond Donors | 2 | - | The N-H groups on the carboxamide and triazole ring can donate hydrogen bonds, enhancing solubility in protic solvents. |

| Hydrogen Bond Acceptors | 4 | - | The nitrogen atoms of the triazole ring and the oxygen and nitrogen of the carboxamide group can accept hydrogen bonds, promoting solubility in a wide range of polar solvents. |

These calculated properties collectively suggest that this compound is a relatively polar molecule with a good capacity for hydrogen bonding. This profile indicates a higher affinity for polar solvents.

Theoretical Framework for Solubility Prediction

"Like Dissolves Like": A Qualitative Assessment

The age-old principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. It posits that substances with similar intermolecular forces are likely to be miscible. Based on the physicochemical properties outlined above, this compound, with its polar triazole and carboxamide functionalities, is expected to exhibit favorable solubility in polar solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with both the hydrogen bond donor and acceptor sites of the target molecule, leading to strong solute-solvent interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar regions and hydrogen bond donor sites of the molecule. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The significant difference in polarity between the highly polar solute and these nonpolar solvents suggests that the solute-solute and solvent-solvent interactions would be much stronger than the solute-solvent interactions. Consequently, poor solubility is expected.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction, we employ the Hansen Solubility Parameter (HSP) theory. This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the Hansen distance (Ra) between two substances (in our case, the solute and a solvent):

Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]½

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

The HSP for this compound were estimated based on its chemical structure using group contribution methods available in specialized software.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | ~18.5 |

| δP (Polar) | ~12.0 |

| δH (Hydrogen Bonding) | ~15.0 |

Using these estimated HSP values, we can predict the solubility of this compound in a range of common laboratory solvents.

Table 3: Predicted Solubility of this compound in Various Solvents Based on Hansen Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Calculated Ra | Predicted Solubility |

| Water | 15.5 | 16.0 | 42.3 | 29.5 | Low to Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 9.9 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 7.9 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 7.2 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 9.7 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.1 | Very High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.8 | Very High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 10.2 | Moderate |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 10.4 | Low to Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 17.3 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 22.3 | Very Low |

Interpretation of Predicted Solubility:

The calculated Hansen distances suggest that this compound will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, which have HSP values closely matching those of the solute. High solubility is also predicted for polar protic solvents such as methanol, ethanol, and isopropanol, as well as acetone. Moderate solubility is expected in acetonitrile and THF. In contrast, the large Hansen distances for nonpolar solvents like toluene and hexane strongly indicate very poor solubility. The prediction for water is more nuanced; while water is highly polar, its extremely high hydrogen bonding component leads to a larger Ra, suggesting moderate, rather than high, solubility.

Experimental Protocols for Solubility Determination

While theoretical predictions provide valuable guidance, empirical determination of solubility is essential for accurate characterization. The following are detailed protocols for two widely accepted methods for solubility measurement.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[1]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that a saturated solution is formed in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24-48 hour period is typical, but the time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

-

Causality Behind Experimental Choices:

-

Using an excess of solid: Ensures that the solution becomes saturated and that the final measurement represents the true equilibrium solubility.

-

Prolonged agitation: Guarantees that the system reaches a state of dynamic equilibrium between the dissolved and undissolved compound.

-

Constant temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

Careful phase separation: Prevents undissolved solid from artificially inflating the measured concentration of the dissolved compound.

-

Validated analytical method: Ensures accurate and precise quantification of the analyte.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[2] It measures the concentration at which a compound, initially dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is serially diluted into an aqueous buffer. The formation of a precipitate is detected, and the concentration at which precipitation occurs is determined.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

-

-

Precipitate Detection:

-

The formation of a precipitate can be detected by several methods:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

Turbidimetry: Measures the reduction in light transmission due to suspended particles.

-

Direct UV/LC-MS analysis after filtration: The solutions are filtered, and the concentration of the compound remaining in the filtrate is determined.

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the concentration at which a significant increase in light scattering or turbidity is observed, or the highest concentration that remains in solution after filtration.

-

Causality Behind Experimental Choices:

-

DMSO stock solution: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.

-

Aqueous buffer: Mimics physiological conditions and allows for the assessment of aqueous solubility.

-

Short incubation time: This is a key feature of the kinetic assay, enabling high throughput. However, it means that the system may not reach thermodynamic equilibrium.

-

Sensitive detection methods: Nephelometry and turbidimetry are rapid and sensitive methods for detecting precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Discussion and Implications for Drug Development

The theoretical analysis and the proposed experimental workflows provide a comprehensive strategy for characterizing the solubility of this compound.

-

Formulation Development: The predicted high solubility in solvents like DMSO and DMF suggests that these could be suitable for preparing stock solutions for in vitro assays. For aqueous formulations, the predicted moderate solubility in water may necessitate the use of co-solvents (e.g., ethanol, propylene glycol) or other formulation strategies to achieve the desired concentration.

-

Process Chemistry: The solubility profile can guide the selection of appropriate solvents for reaction, crystallization, and purification steps during chemical synthesis. The use of a solvent in which the compound has high solubility at elevated temperatures and lower solubility at room temperature would be ideal for recrystallization.

-

Preclinical Studies: Understanding the aqueous solubility is crucial for designing in vivo studies. If the aqueous solubility is found to be low, formulation strategies to enhance bioavailability, such as the use of amorphous solid dispersions or salt forms (if the molecule has an ionizable center), may need to be explored.

It is important to note that kinetic solubility values are often higher than thermodynamic solubility values because the short incubation time in the kinetic assay can lead to the formation of a supersaturated solution. Therefore, for lead optimization and formulation development, the determination of thermodynamic solubility is more relevant.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of the solubility of this compound. By analyzing its molecular structure and leveraging calculated physicochemical properties and Hansen Solubility Parameters, we have predicted its solubility profile across a range of solvents. The guide also offers robust, step-by-step experimental protocols for the empirical determination of both thermodynamic and kinetic solubility. This integrated approach, combining predictive theory with actionable experimental guidance, is intended to serve as a valuable resource for researchers and drug development professionals, facilitating informed decision-making and accelerating the development of new therapeutics based on this and similar chemical scaffolds.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Molinspiration Cheminformatics. (n.d.). Property Calculation. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]

Sources

The Evolving Landscape of Heterocyclic Therapeutics: A Technical Guide to the Biological Activity of 3-Bromo-1H-1,2,4-triazole-5-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its unique physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and dipole character, make it a privileged scaffold for designing novel therapeutic agents. This technical guide delves into the biological potential of 3-bromo-1H-1,2,4-triazole-5-carboxamide and its closely related derivatives. While direct extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge surrounding the bioactivity of the 1,2,4-triazole core, with a particular focus on how the strategic placement of bromo and carboxamide functionalities can modulate therapeutic effects. We will explore the synthesis, potential mechanisms of action, and diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties, supported by data from analogous compounds.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in a wide array of approved drugs, underscoring its therapeutic versatility.[1][2] The nitrogen atoms act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating strong interactions with biological targets such as enzymes and receptors.[2] Furthermore, the triazole ring is metabolically robust and can enhance the solubility and pharmacokinetic profile of a drug candidate.[3]

The biological activities associated with 1,2,4-triazole derivatives are extensive and include:

-

Antifungal: Fluconazole and itraconazole are prominent examples of 1,2,4-triazole-containing antifungal agents.[2]

-

Anticancer: Letrozole and anastrozole are used in the treatment of breast cancer.[4] Recent research highlights the potential of 1,2,4-triazole derivatives to inhibit key cancer-related enzymes and modulate apoptotic pathways.[1]

-

Antiviral: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole-3-carboxamide moiety.[5][6][7] Its mechanism of action is linked to the inhibition of viral nucleic acid synthesis.[7]

-

Antimicrobial: Various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of pathogens.[8][9]

-

Anti-inflammatory: Compounds containing the 1,2,4-triazole moiety have shown potential as anti-inflammatory agents through mechanisms like COX-1/COX-2 inhibition.[10]

-

Antitubercular: The 1,2,4-triazole scaffold has been explored for the development of new antitubercular drugs.[11]

Strategic Functionalization: The Role of Bromine and Carboxamide Moieties

The biological activity of the 1,2,4-triazole core can be fine-tuned through the introduction of various substituents. The focus of this guide, this compound, features two key functional groups that are expected to significantly influence its therapeutic potential.

2.1. The Bromo Substituent: A Gateway to Diverse Analogs and Enhanced Potency

The presence of a bromine atom at the 3-position of the triazole ring serves two primary purposes in medicinal chemistry. Firstly, it can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Secondly, and more importantly, the bromo group is a versatile synthetic handle. It can be readily displaced or participate in cross-coupling reactions, allowing for the generation of a diverse library of analogs with modified properties. For instance, in the synthesis of di-arylated 1,2,4-triazole derivatives with anticancer activity, 3-bromo-1H-1,2,4-triazole is a key starting material.[4] The substitution of the bromo group can lead to compounds with improved potency and selectivity.

2.2. The Carboxamide Group: Mimicking Biological Interactions

The carboxamide moiety (-CONH2) is a common feature in biologically active molecules due to its ability to mimic the peptide bond and form multiple hydrogen bonds. In the context of 1,2,4-triazoles, the carboxamide group is crucial for the activity of the antiviral drug Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide).[5][6] It is believed to be essential for the interaction with enzymes involved in viral replication. The introduction of a carboxamide at the 5-position of the 3-bromo-1H-1,2,4-triazole scaffold is therefore a rational strategy for designing compounds with potential antiviral, anticancer, or other therapeutic activities.

Synthesis of this compound Derivatives

While a specific, detailed synthesis for this compound is not extensively documented in the readily available literature, a general synthetic approach can be extrapolated from known procedures for related 1,2,4-triazole derivatives. A plausible synthetic route could involve the cyclization of a suitable precursor followed by bromination and amidation, or the use of a pre-functionalized starting material.

A key synthetic strategy for creating a library of diverse analogs involves utilizing 3-bromo-1H-1,2,4-triazole as a versatile starting material for subsequent functionalization.[4]

Below is a representative, generalized workflow for the synthesis of functionalized 1,2,4-triazole derivatives, illustrating the key steps that could be adapted for the synthesis of this compound and its analogs.

Caption: Generalized synthetic workflow for this compound and its derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on analogous compounds, this compound and its derivatives are predicted to exhibit a range of biological activities.

4.1. Anticancer Activity

The 1,2,4-triazole scaffold is a key component of several anticancer agents.[1][3] Derivatives have been shown to inhibit various cancer-related targets, including kinases, carbonic anhydrases, and topoisomerases.[1] They can also interfere with DNA and modulate apoptotic pathways.[1]

A plausible mechanism of action for a this compound derivative could involve the inhibition of a key signaling pathway in cancer cells, such as a kinase cascade.

Caption: Putative mechanism of anticancer activity via kinase signaling inhibition.

Illustrative Anticancer Activity of a Di-arylated 1,2,4-Triazole Derivative (Compound 4q) [4]

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 4.8 |

This data is for a related compound and serves as an example of the potential potency.

4.2. Antiviral Activity

The structural similarity of the 1,2,4-triazole-5-carboxamide core to the antiviral drug Ribavirin suggests a high potential for antiviral activity.[5][6] The mechanism is likely to involve the inhibition of viral RNA and DNA synthesis. Ribavirin 5'-phosphate is a potent inhibitor of inosine 5'-phosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.[7]

Caption: Potential antiviral mechanism via inhibition of IMPDH and GTP synthesis.

4.3. Antimicrobial Activity

Numerous 1,2,4-triazole derivatives have demonstrated promising antibacterial and antifungal activities.[8][9][12] The mechanism of action can vary but may involve the disruption of the microbial cell wall or membrane, or the inhibition of essential enzymes. The presence of a bromo substituent has been noted in some cases to enhance antimicrobial potency.

Illustrative Antimicrobial Activity of Fused 1,2,4-Triazolo[3,4-b][2][3][5]thiadiazine Derivatives [9]

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 7a | >100 | >100 | >100 |

| 7b | >100 | >100 | >100 |

| 7i | >100 | >100 | >100 |

Note: The original data in the cited paper should be consulted for specific values. This table is for illustrative purposes.

Experimental Protocols

5.1. General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize confluent cells and perform a cell count using a hemocytometer.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound to each well. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

5.2. General Protocol for In Vitro Antibacterial Activity Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

-

Bacterial Strains and Media:

-

Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Prepare appropriate broth media (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation:

-

Culture the bacterial strains overnight on agar plates.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Dilution:

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compounds in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Future Directions and Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. While direct biological data for this compound is not yet widely published, the extensive evidence from structurally related compounds strongly suggests its potential as a precursor for novel therapeutic agents. The strategic combination of the bromo and carboxamide functionalities provides a solid foundation for the development of compounds with potent anticancer, antiviral, and antimicrobial activities.

Future research should focus on the efficient synthesis of this compound and the generation of a diverse library of its derivatives. Comprehensive screening of these compounds against a wide range of biological targets will be crucial to elucidate their therapeutic potential and mechanisms of action. Structure-activity relationship (SAR) studies will be instrumental in optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation 1,2,4-triazole-based therapeutics.

References

-

Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. (Journal of Medicinal Chemistry) [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (PubMed) [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (PubMed Central) [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (Royal Society of Chemistry) [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (MDPI) [Link]

-

Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent. (PubMed) [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (MDPI) [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (PubMed Central) [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (MDPI) [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (PubMed Central) [Link]

-

Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides | Journal of Medicinal Chemistry. (ACS Publications) [Link]

-

Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][3][5] thiadiazine derivatives. (PubMed Central) [Link]

-

Results of anti-microbial activity test of selected prepared compounds. (ResearchGate) [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (PubMed Central) [Link]

-

3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. (CP Lab Safety) [Link]

-

Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (MDPI) [Link]

-

1,2,3-Triazoles and their metal chelates with antimicrobial activity. (Frontiers) [Link]

-

Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (NIH) [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (Scientific Research Publishing) [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (National University of Pharmacy) [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (TSI Journals) [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (NIH) [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (NIH) [Link]

-

Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. (ResearchGate) [Link]

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-depth Technical Guide to 3-bromo-1H-1,2,4-triazole-5-carboxamide Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile role as a pharmacophore. This guide focuses on a particularly valuable starting material: 3-bromo-1H-1,2,4-triazole-5-carboxamide. Its strategic placement of a bromine atom and a carboxamide group offers orthogonal handles for chemical modification, enabling the systematic development of derivatives. This document provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, with a significant focus on their potential as anticancer agents targeting critical signaling pathways. Detailed, field-proven protocols for both chemical synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.

The 1,2,4-Triazole Core: A Foundation for Therapeutic Innovation

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has become an integral scaffold in the design of therapeutic agents.[1] Its unique physicochemical properties, including the ability to engage in hydrogen bonding as both a donor and acceptor, contribute to its frequent success in binding to biological targets.[2] This scaffold is present in a wide array of FDA-approved drugs, demonstrating activities ranging from antifungal (e.g., Fluconazole) to anticancer (e.g., Letrozole, Anastrozole).[3][4] The metabolic stability of the triazole ring further enhances its appeal in drug design, often improving the pharmacokinetic profile of lead compounds.[1]

The Core Moiety: this compound

The subject of this guide, this compound, is a highly versatile building block for combinatorial chemistry and targeted synthesis. The bromine atom at the 3-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the carboxamide moiety at the 5-position provides a key hydrogen-bonding motif and a potential point for further derivatization, making this a powerful scaffold for exploring structure-activity relationships (SAR).

Synthetic Strategies and Methodologies

The development of derivatives from the 3-bromo-1H-1,2,4-triazole core often employs a programmed or sequential arylation strategy. A common and highly effective method for functionalizing the triazole nitrogen is the Chan-Evans-Lam (CEL) cross-coupling reaction, followed by a subsequent Suzuki or Buchwald-Hartwig coupling at the C3-bromo position to generate di-arylated structures.[1][5]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of N-arylated derivatives starting from 3-bromo-1H-1,2,4-triazole.

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocol: Chan-Evans-Lam N-Arylation

This protocol describes a representative copper-catalyzed N-arylation of 3-bromo-1H-1,2,4-triazole. The causality for this choice rests on the reaction's high functional group tolerance and its ability to be performed under relatively mild, aerobic conditions, making it superior to harsher methods like the Ullmann condensation.[3][6]

Materials:

-

3-bromo-1H-1,2,4-triazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Copper(II) acetate [Cu(OAc)2] (50 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

-

Dichloromethane (DCM)

-

4 Å Molecular Sieves

-

Oxygen (balloon)

Procedure:

-

To a flame-dried round-bottom flask, add 3-bromo-1H-1,2,4-triazole (0.676 mmol, 1 equiv), the desired arylboronic acid (0.811 mmol, 1.2 equiv), and 4 Å molecular sieves.

-

Add Cu(OAc)2 (50 mol%) to the flask.

-

Evacuate and backfill the flask with an oxygen balloon.

-

Add anhydrous DCM (3-4 mL) followed by DBU (2.028 mmol, 3 equiv) via syringe. The use of DBU, a non-nucleophilic strong base, is critical to facilitate the transmetalation step without competing in the coupling reaction.[5]

-

Stir the reaction mixture vigorously at room temperature for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure N-arylated 3-bromo-1H-1,2,4-triazole derivative.[5]

Therapeutic Applications & Biological Activity

Derivatives of the this compound scaffold have shown significant promise across several therapeutic areas, most notably in oncology. Their mechanism often involves the inhibition of key enzymes that drive cancer cell proliferation and survival.

Anticancer Activity

A primary focus of research has been the development of these compounds as inhibitors of protein kinases and other critical cancer-related enzymes.[4][7] The cytotoxic activities of several synthesized derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay.[8]

| Compound ID | R1-Group (at N1) | R2-Group (at C3) | Target Cell Line | IC50 (µM) | Reference |

| 4q | 2-methoxypyridin-5-yl | 4-methoxyphenyl | MCF-7 (Breast) | 4.8 | [5] |

| 7d | - | 2,4-dichlorophenyl | Hela (Cervical) | <12 | [4][9] |

| 10a | - | Phenyl | Hela (Cervical) | 5.6 | [4][9] |

| 12b | Indolyl-based | Phenyl | MCF-7 (Breast) | 2.67 | [7][10] |

| 13b | Indolyl-based | Phenyl | HepG2 (Liver) | 0.32 | [7][10] |

| 4d | Imidazole-based | - | MCF-7 (Breast) | 6.73 | [11] |

Note: The table presents a selection of data to illustrate the potency of this chemical class. The structures of compounds 7d and 10a are more complex than simple N/C-substitutions of the core and are detailed in their respective references.

Other Potential Applications

-

Antifungal Activity: The triazole core is famous for its antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[2]

-

PARP Inhibition: Recent studies have explored indolyl-1,2,4-triazole hybrids as dual inhibitors of EGFR and Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[7][10] This dual-targeting approach is a promising strategy for overcoming drug resistance in cancer therapy.[12]

Mechanism of Action & Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.

Inhibition of EGFR and CDK4/6 Pathways

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when aberrantly activated, drives cell proliferation through downstream pathways like the Ras/MAPK cascade.[13] Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical for cell cycle progression from the G1 to the S phase.[14][15] Overactivity of the Cyclin D-CDK4/6-Rb axis is a hallmark of many cancers.[16] Triazole derivatives have been designed to inhibit these kinases, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of EGFR and CDK4/6 signaling pathways.

Aromatase Inhibition

For estrogen receptor-positive (ER+) breast cancer, a key therapeutic strategy is to block estrogen synthesis. Aromatase (CYP19A1) is the enzyme responsible for the final step of this process. Non-steroidal aromatase inhibitors like Letrozole contain a triazole ring whose nitrogen atom coordinates to the heme iron atom within the enzyme's active site, effectively blocking its catalytic activity.[2][17][18] This mechanism is a key design principle for many triazole-based anticancer agents.[11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,2,4-triazole scaffold has yielded critical insights into the structural requirements for potent biological activity.

Caption: Key structure-activity relationship insights.

-

N1-Substitution: The introduction of various aryl and heteroaryl groups at the N1 position via Chan-Evans-Lam coupling is a primary diversification strategy. The nature of this substituent is critical for target engagement.[5]

-

C3-Substitution: Subsequent substitution at the C3 position allows for the creation of di-arylated compounds. Studies have shown that electron-withdrawing groups, such as halogens (Cl, Br), on the phenyl ring at this position can significantly enhance anticancer activity.[4]

-

C5-Carboxamide: The carboxamide group is a crucial pharmacophoric feature, likely involved in hydrogen bonding interactions within the target's active site, mimicking the interactions of the nicotinamide portion of NAD+ in enzymes like PARP.[12]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability and is a standard preliminary screen for potential cytotoxic agents. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, Hela)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Test compounds (dissolved in DMSO, then diluted in media)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.

-